molecular formula C12H10Cl2N2O2S B10969487 3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide

3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide

Cat. No.: B10969487
M. Wt: 317.2 g/mol
InChI Key: PYXVLBCALMTNGR-UHFFFAOYSA-N
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Description

3-Chloro-N-(5-chloropyridin-2-yl)-2-methylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes both aromatic and heterocyclic elements

Properties

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C12H10Cl2N2O2S/c1-8-10(14)3-2-4-11(8)19(17,18)16-12-6-5-9(13)7-15-12/h2-7H,1H3,(H,15,16)

InChI Key

PYXVLBCALMTNGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-methylbenzenesulfonamide to introduce the chlorine atom at the 3-position. This is followed by a coupling reaction with 5-chloropyridine-2-amine under suitable conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The choice of solvents and catalysts may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(5-chloropyridin-2-yl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or to convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-(5-chloropyridin-2-yl)-2-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit the activity of these targets by binding to their active sites or by altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide
  • 3-Chloro-N-(5-chloropyridin-2-yl)propanamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzene-1-sulfonamide has unique structural features that may confer specific advantages in its applications. For example, the presence of both chlorine atoms and the sulfonamide group can enhance its binding affinity to certain molecular targets, making it a more potent inhibitor in biological assays.

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